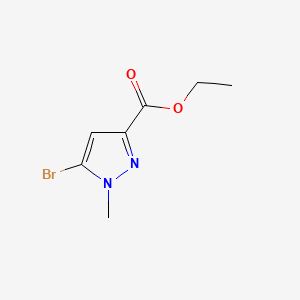

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

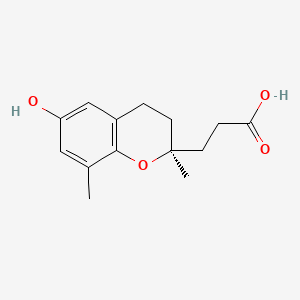

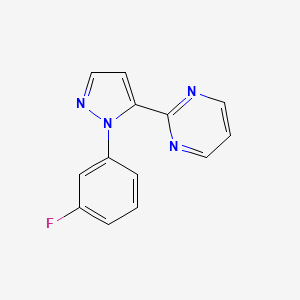

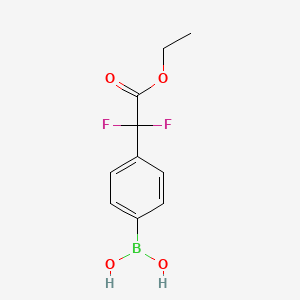

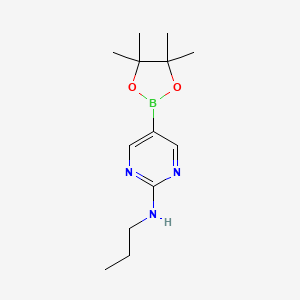

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their diverse biological activities. They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

In the agricultural sector, pyrazoles are used in the development of herbicides . Their unique chemical structure allows them to interfere with the growth of unwanted plants, making them effective in crop protection.

Organic Synthesis

Pyrazoles serve as starting materials for the preparation of more complex heterocyclic systems . Their reactivity can be influenced by their structural features, including tautomerism, which can impact the synthetic strategies where pyrazoles are involved .

Development of New Synthetic Methods

The structure and reactivity of pyrazoles, including 3(5)-aminopyrazoles, are important in the design of new synthetic methods . Understanding these relationships can lead to the development of more efficient and effective synthesis processes.

Synthesis of Condensed Heterocyclic Systems

3(5)-Aminopyrazoles, which are related to the compound , are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have relevance in the pharmaceutical field.

Eco-friendly Synthesis

Innovative protocols for the synthesis of pyrazole derivatives have been developed that offer valuable eco-friendly attributes. For example, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts, along with simple reaction workups .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoles, are known to interact with a variety of biological targets, influencing their function and contributing to their versatile roles in medicinal chemistry .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate interacts with its targets, leading to changes in their function .

Biochemical Pathways

It is known that pyrazoles can be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can potentially interact with various biochemical pathways, influencing their function and downstream effects .

Result of Action

It is known that changes in the structure of pyrazoles can translate into changes in properties, potentially influencing the biological activities of targets bearing a pyrazole moiety .

Action Environment

The action of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the type of solvent can strongly affect the associations between pyrazole molecules, favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters . This can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

Propriétés

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269293-48-2 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

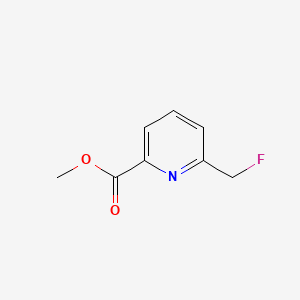

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)